![molecular formula C11H14O3 B027179 [4-(3-hydroxypropyl)phenyl] acetate CAS No. 107866-55-7](/img/structure/B27179.png)
[4-(3-hydroxypropyl)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vorapaxar sulfate is a tricyclic himbacine-derived selective inhibitor of protease-activated receptor 1 (PAR-1). It is primarily used as a platelet aggregation inhibitor to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease . By inhibiting PAR-1, a thrombin receptor expressed on platelets, vorapaxar sulfate prevents thrombin-related platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of vorapaxar sulfate involves multiple steps, including the synthesis of intermediate compounds. One method involves performing an oxidation reaction on a precursor compound in an organic solvent using an oxidant to obtain the intermediate . The final product, vorapaxar sulfate, is then synthesized through further chemical reactions and purification processes.
Industrial Production Methods: Industrial production of vorapaxar sulfate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Vorapaxar sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidants such as hydrogen peroxide or other peroxides in an organic solvent.
Reduction: May involve reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Typically involves nucleophilic or electrophilic reagents to introduce or replace functional groups.
Major Products: The major products formed from these reactions include intermediate compounds that are further processed to obtain vorapaxar sulfate. The final product is a stable, crystalline compound suitable for pharmaceutical applications .
Scientific Research Applications
Vorapaxar sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protease-activated receptors and platelet aggregation.
Biology: Investigated for its effects on cellular signaling pathways and platelet function.
Medicine: Clinically used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease
Industry: Employed in the development of new antiplatelet therapies and as a reference compound in pharmaceutical research
Mechanism of Action
. PAR-1 is a G-protein coupled receptor highly expressed on platelets and activated by the serine protease activity of thrombin. By blocking this receptor, vorapaxar sulfate prevents thrombin-mediated platelet activation and aggregation, thereby reducing the risk of thrombotic events .
Comparison with Similar Compounds
Vorapaxar sulfate is unique among antiplatelet agents due to its selective inhibition of PAR-1. Similar compounds include:
Atopaxar: Another PAR-1 antagonist with similar antiplatelet effects but different pharmacokinetic properties.
Eptifibatide: A glycoprotein IIb/IIIa inhibitor that prevents platelet aggregation through a different mechanism.
Clopidogrel: A P2Y12 receptor antagonist that inhibits platelet aggregation by blocking adenosine diphosphate (ADP) receptors on platelets
Vorapaxar sulfate stands out due to its specific targeting of PAR-1, making it a valuable addition to the arsenal of antiplatelet therapies .
Properties
IUPAC Name |
[4-(3-hydroxypropyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXYZKDOYGFFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473100 |
Source


|
| Record name | Benzenepropanol,4-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107866-55-7 |
Source


|
| Record name | Benzenepropanol,4-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

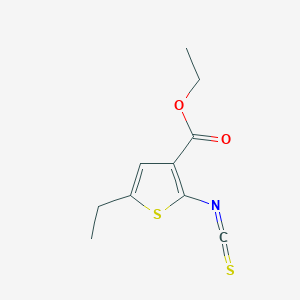
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
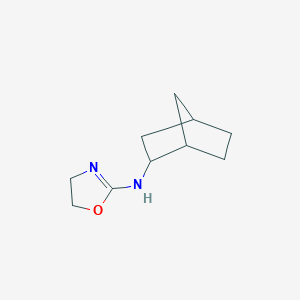
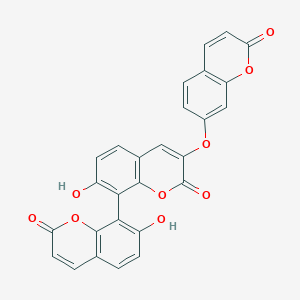
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)

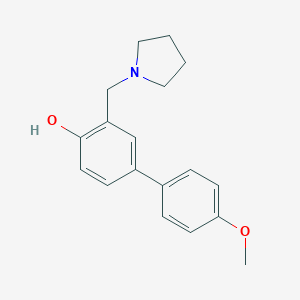
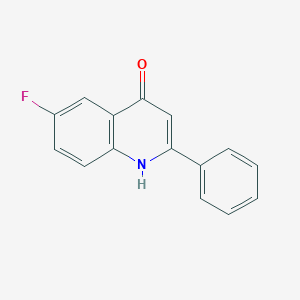
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)

![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
